

Application of 13-cis-Lycopene as a Standard in Carotenoid Research

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Compound of Interest

Compound Name: **13-cis-Lycopene**

Cat. No.: **B082249**

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These application notes provide a comprehensive guide for utilizing **13-cis-lycopene** as a standard in carotenoid research. This document outlines the rationale for its use, detailed experimental protocols for sample preparation and analysis, and its application in studying the biological activities of lycopene isomers.

Introduction to 13-cis-Lycopene

Lycopene, a carotenoid responsible for the red color in fruits and vegetables like tomatoes, exists in various geometric isomers. While all-trans-lycopene is the most abundant form in nature, cis-isomers, including 5-cis, 9-cis, and **13-cis-lycopene**, are also present and are found in significant concentrations in human tissues.^{[1][2]} The bent structure of cis-isomers, such as **13-cis-lycopene**, influences their physical properties, bioavailability, and biological activity.^[3] Research suggests that cis-isomers may be more bioavailable than the all-trans form.^[4] Given that **13-cis-lycopene** is a notable isomer found in both processed foods and biological systems, its use as an analytical standard is crucial for accurate quantification and for studying the specific biological effects of different lycopene isomers. However, it is important to note that **13-cis-lycopene** is less stable than other isomers like 5-cis, all-trans, and 9-cis lycopene.^[5]

Applications of 13-cis-Lycopene as a Standard

As an analytical standard, **13-cis-lycopene** is primarily used for:

- Identification and Quantification: Accurate identification and quantification of **13-cis-lycopene** in food matrices, biological tissues (e.g., plasma, serum, prostate), and pharmaceutical or nutraceutical formulations.
- Isomerization Studies: Investigating the isomerization of all-trans-lycopene to its cis-isomers during food processing, digestion, and metabolism.
- Bioavailability Studies: Assessing the relative bioavailability of different lycopene isomers.
- In Vitro Biological Assays: Serving as a reference compound in studies evaluating the antioxidant, anti-inflammatory, and anti-cancer properties of specific lycopene isomers.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and activity of **13-cis-lycopene**.

Table 1: HPLC Retention Times for Lycopene Isomers

Isomer	Relative Retention Time*	Approximate Absolute Retention Time (min)	HPLC Column	Reference
13-cis-Lycopene	0.6	14	Not Specified	[6]
9-cis-Lycopene	0.8	19	Not Specified	[6]
all-trans-Lycopene	1.0	Not Specified	Not Specified	[6]
13-cis-Lycopene	Not Specified	17.8	C18	[7]
9-cis-Lycopene	Not Specified	17.5	C18	[7]
all-trans-Lycopene	Not Specified	17.0	C18	[7]
13-cis-Lycopene	Not Specified	21.75	C18 (cross-linked)	[8]
9-cis-Lycopene	Not Specified	21.021	C18 (cross-linked)	[8]
all-trans-Lycopene	Not Specified	19.471	C18 (cross-linked)	[8]

*Relative to all-trans-lycopene.

Table 2: Antioxidant Activity of Lycopene Isomers

Isomer	Assay	Result	Reference
13-cis-Lycopene	Ferric Reducing Antioxidant Power (FRAP)	No significant difference compared to all-trans	[9][10]
13-cis-Lycopene	ABTS Radical Cation Bleaching	No significant difference compared to all-trans	[9][10]
13-cis-Lycopene	Peroxyl Radical Scavenging (AAPH)	Higher activity than all-trans	[9][10]
5-cis-Lycopene	Lipid Peroxyl Radical Scavenging	Most antioxidant isomer	[9][10]

Table 3: Molecular Docking of Lycopene Isomers with Scavenger Receptor Class B Type I (SR-BI)

Isomer	CDOCKER Energy	CDOCKER Interaction Energy	Reference
13Z-Lycopene	-79.64	46.14	[11]
5Z-Lycopene	-88.48	50.23	[11]
(all-E)-Lycopene	-111.46	28.98	[11]

Experimental Protocols

Protocol 1: Preparation of 13-cis-Lycopene Standard Solution

This protocol describes the preparation of a **13-cis-lycopene** standard solution for HPLC calibration.

Materials:

- **13-cis-Lycopene** analytical standard (commercially available from suppliers like BenchChem)
- HPLC-grade n-hexane
- Butylated hydroxytoluene (BHT)
- Amber glass vials
- Volumetric flasks
- Syringe filters (0.22 µm, PTFE)

Procedure:

- Stock Solution Preparation:
 - Accurately weigh approximately 1 mg of **13-cis-Lycopene** standard into a 100 mL amber volumetric flask.
 - Dissolve the standard in a small volume of n-hexane containing 0.1% BHT.
 - Bring the flask to volume with n-hexane containing 0.1% BHT. This is the stock solution.
- Concentration Determination:
 - Determine the exact concentration of the stock solution spectrophotometrically using the appropriate extinction coefficient for **13-cis-Lycopene** in hexane.
- Working Standard Preparation:
 - Prepare a series of working standards by serial dilution of the stock solution with n-hexane containing 0.1% BHT to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).
- Storage:
 - Store all standard solutions at -20°C or lower in amber vials under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation and isomerization.

Protocol 2: Extraction of Carotenoids from Human Plasma

This protocol details the extraction of carotenoids, including **13-cis-lycopene**, from human plasma samples for subsequent HPLC analysis.

Materials:

- Human plasma
- Ethanol with 0.1% BHT
- n-Hexane with 0.1% BHT
- Deionized water
- Centrifuge tubes
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

Procedure:

- Deproteinization:
 - Pipette 200 μ L of human plasma into a centrifuge tube.
 - Add 200 μ L of ethanol containing 0.1% BHT to precipitate proteins.
 - Vortex the mixture for 30 seconds.
- Liquid-Liquid Extraction:
 - Add 400 μ L of n-hexane containing 0.1% BHT to the tube.
 - Vortex vigorously for 2 minutes to extract the carotenoids into the hexane layer.

- Centrifuge at 3000 x g for 5 minutes to separate the phases.
- Collection of Supernatant:
 - Carefully transfer the upper hexane layer to a clean amber vial.
- Re-extraction (Optional but Recommended):
 - Repeat the extraction step with another 400 µL of n-hexane to ensure complete recovery of carotenoids.
 - Combine the hexane extracts.
- Drying and Reconstitution:
 - Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a known volume (e.g., 100 µL) of the HPLC mobile phase.
 - Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Protocol 3: Saponification of Carotenoid Extracts

Saponification is often necessary to remove interfering lipids and chlorophylls from complex samples like plant tissues.

Materials:

- Carotenoid extract
- 10% (w/v) Potassium hydroxide (KOH) in methanol
- Petroleum ether with 0.1% BHT
- 10% (w/v) Sodium chloride (NaCl) solution
- Separatory funnel

Procedure:

- Saponification Reaction:
 - To the carotenoid extract (e.g., in 10 mL of mobile phase), add an equal volume of 10% methanolic KOH.
 - Stir the mixture in the dark under a nitrogen atmosphere for 1 hour at room temperature. [4]
- Extraction of Carotenoids:
 - Transfer the saponified mixture to a separatory funnel.
 - Add 20 mL of petroleum ether containing 0.1% BHT and 20 mL of 10% NaCl solution.
 - Shake gently to partition the carotenoids into the petroleum ether layer.[4]
- Phase Separation:
 - Allow the layers to separate and collect the upper petroleum ether layer.
- Washing:
 - Wash the petroleum ether layer with deionized water until the washings are neutral to pH paper.
- Drying and Reconstitution:
 - Dry the petroleum ether extract over anhydrous sodium sulfate.
 - Evaporate the solvent to dryness under nitrogen and reconstitute in the HPLC mobile phase.

Protocol 4: HPLC Analysis of Lycopene Isomers

This protocol outlines a general method for the separation and quantification of lycopene isomers using HPLC with a C30 column.

Instrumentation:

- HPLC system with a photodiode array (PDA) or UV-Vis detector
- YMC C30 column (e.g., 250 x 4.6 mm, 3 μ m)
- Autosampler

Mobile Phase:

- Mobile Phase A: Methanol/Water/Ammonium Acetate
- Mobile Phase B: Methyl-tert-butyl ether (MTBE)/Methanol/Ammonium Acetate

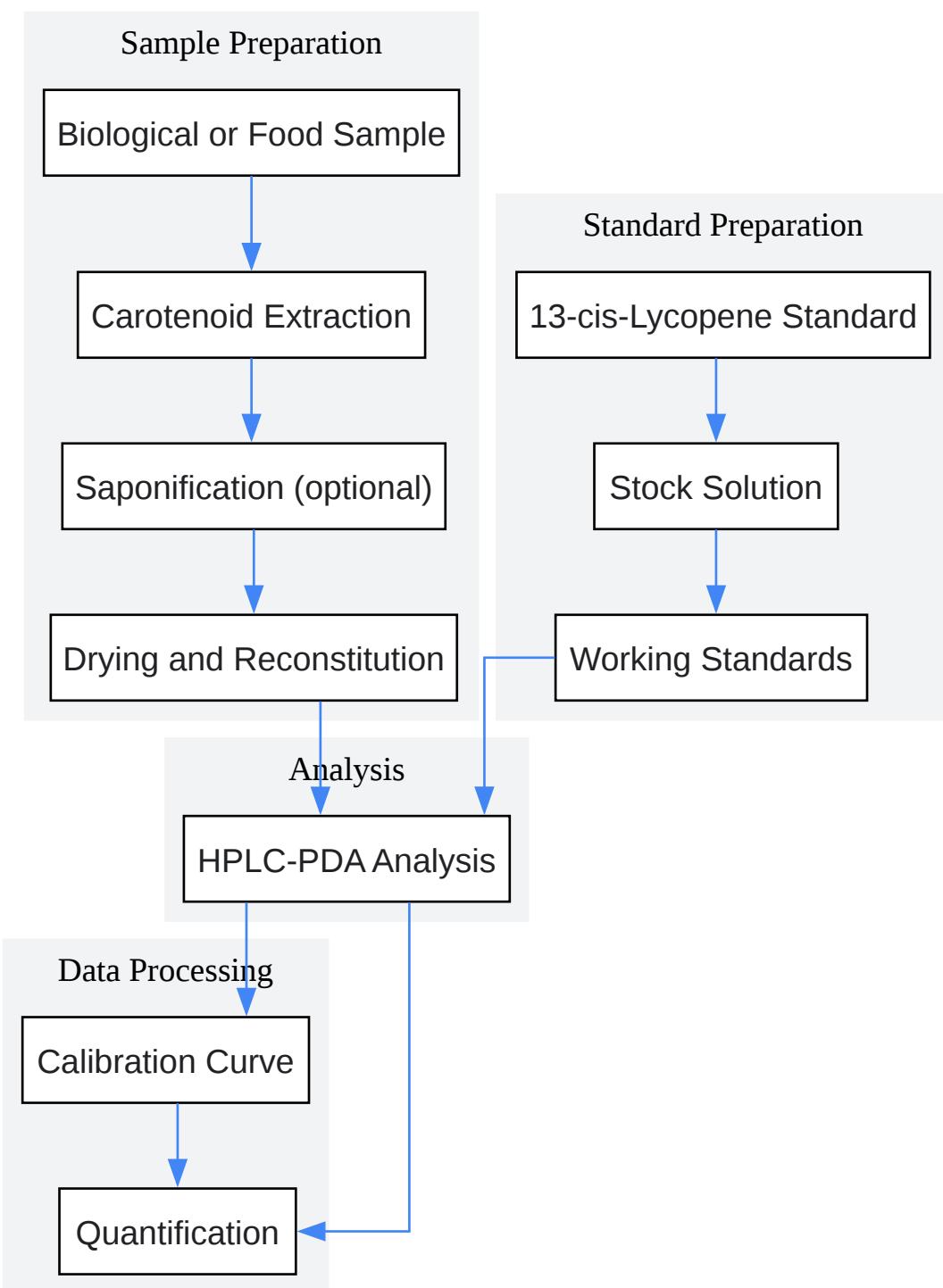
Procedure:

- Calibration:
 - Inject a series of **13-cis-lycopene** working standards to generate a calibration curve by plotting peak area against concentration.
- Sample Analysis:
 - Inject the prepared sample extracts onto the HPLC system.
- Chromatographic Conditions:
 - Use a gradient elution program to separate the lycopene isomers. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
 - Set the column temperature to 25-30°C.
 - Monitor the eluent at the maximum absorption wavelength for lycopene (approximately 472 nm).
- Quantification:
 - Identify the **13-cis-lycopene** peak in the sample chromatogram based on its retention time compared to the standard.

- Quantify the amount of **13-cis-lycopene** in the sample using the calibration curve.

Visualization of Workflows and Pathways

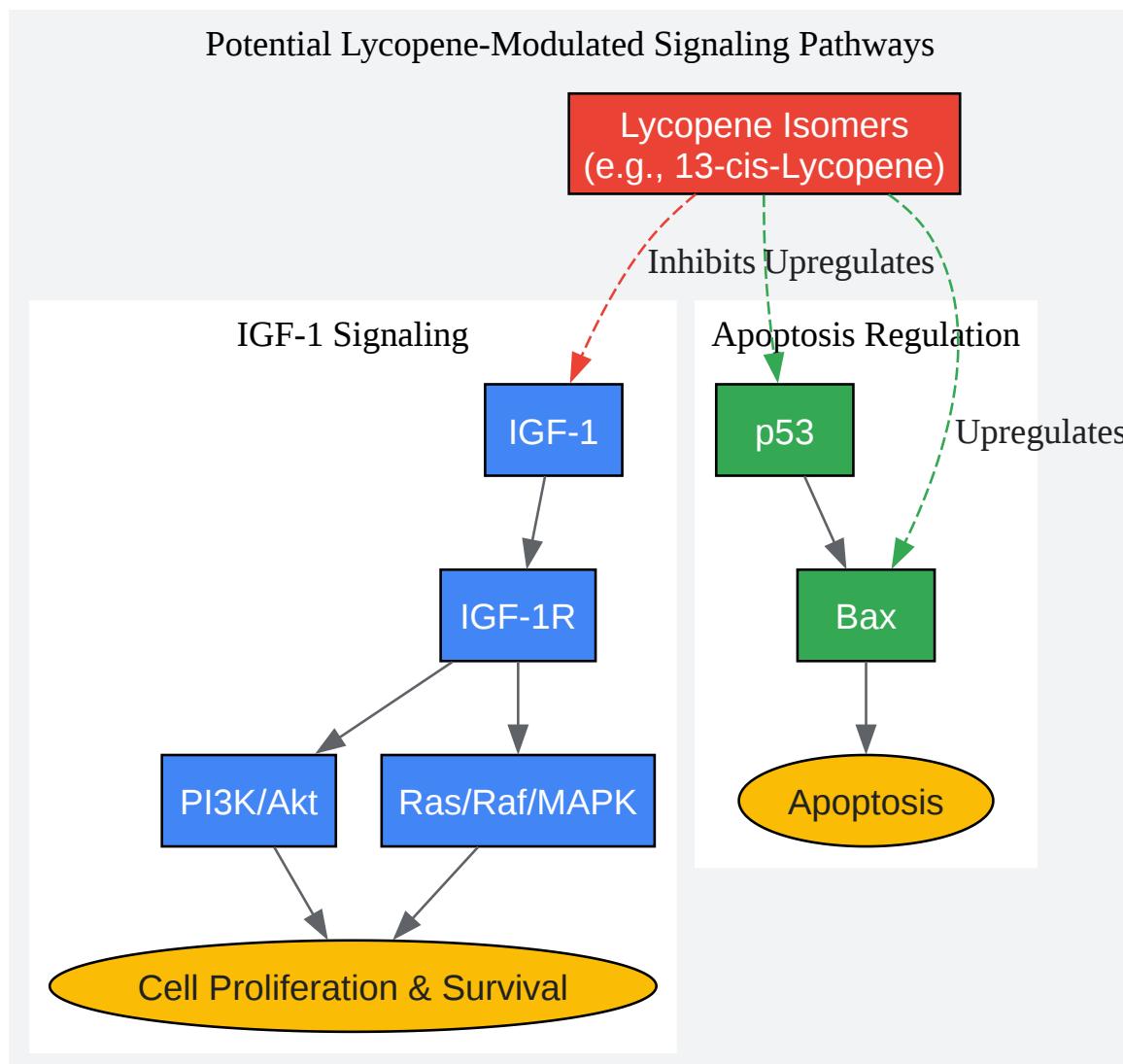
Experimental Workflow for Quantification of 13-cis-Lycopene

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Caption: Workflow for quantifying **13-cis-lycopene** in samples.

Signaling Pathways Potentially Modulated by Lycopene Isomers

Lycopene has been shown to modulate several signaling pathways involved in cancer cell proliferation and survival.^{[12][13]} While research often focuses on lycopene as a whole, these pathways are relevant targets for studies involving specific isomers like **13-cis-lycopene**.



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Caption: Lycopene isomers may modulate key cancer-related signaling pathways.

Conclusion

The use of **13-cis-lycopene** as an analytical standard is indispensable for the accurate assessment of this specific isomer in various matrices. The protocols provided herein offer a framework for researchers to conduct reliable and reproducible studies. Further research into the distinct biological activities of **13-cis-lycopene**, guided by precise quantification, will enhance our understanding of the health benefits associated with lycopene consumption.

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